2-amino-N-benzyl-N-ethylpentanamide hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 2-amino-N-benzyl-N-ethylpentanamide hydrochloride involves several steps. One common synthetic route includes the reaction of 2-amino-N-benzyl-N-ethylpentanamide with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the purity and yield of the product . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
2-amino-N-benzyl-N-ethylpentanamide hydrochloride can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction may produce primary or secondary amines .
Scientific Research Applications
2-amino-N-benzyl-N-ethylpentanamide hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-amino-N-benzyl-N-ethylpentanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit or activate these targets, leading to various biochemical and physiological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-amino-N-benzyl-N-ethylpentanamide hydrochloride can be compared with other similar compounds, such as:
- 2-amino-N-benzyl-N-methylpentanamide hydrochloride
- 2-amino-N-benzyl-N-propylpentanamide hydrochloride
- 2-amino-N-benzyl-N-isopropylpentanamide hydrochloride
These compounds share a similar core structure but differ in the alkyl groups attached to the nitrogen atom . The uniqueness of this compound lies in its specific alkyl substitution, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
1839905-08-6 |
---|---|
Molecular Formula |
C14H23ClN2O |
Molecular Weight |
270.8 |
Purity |
95 |
Origin of Product |
United States |
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